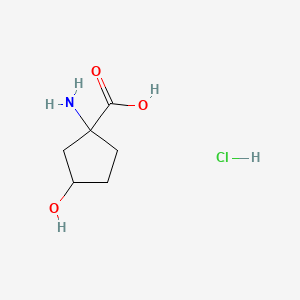
rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate d'acide (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylique, trans est un composé chimique avec une structure unique qui comprend un groupe amino, un groupe hydroxyle et un groupe acide carboxylique sur un cycle cyclopentane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate d'acide (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylique, trans implique généralement les étapes suivantes :
Formation du cycle cyclopentane : L'étape initiale implique la formation du cycle cyclopentane par des réactions de cyclisation.
Introduction des groupes fonctionnels : Les groupes amino et hydroxyle sont introduits par des réactions spécifiques telles que l'amination et l'hydroxylation.
Carboxylation : Le groupe acide carboxylique est introduit par des réactions de carboxylation.
Formation du chlorhydrate : La dernière étape implique la formation du sel chlorhydrate en faisant réagir le composé avec de l'acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes comprennent souvent des réactions à flux continu et l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'acide (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylique, trans subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe acide carboxylique peut être réduit pour former un alcool.
Substitution : Le groupe amino peut subir des réactions de substitution pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés substitués.
Applications De Recherche Scientifique
Le chlorhydrate d'acide (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylique, trans a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et son rôle dans les voies biochimiques.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles et son utilisation dans le développement de médicaments.
Industrie : Utilisé dans la production de divers produits et matériaux chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate d'acide (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylique, trans implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes amino et hydroxyle jouent un rôle crucial dans sa liaison aux enzymes et aux récepteurs, influençant divers processus biochimiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate d'acide rac-3-[(1R,3S)-3-aminocyclobutyl]propanoïque
- Chlorhydrate d'acide rac-(1R,3S)-1-amino-3-hydroxy-2,2-diméthylcyclobutane-1-carboxylique
Unicité
Le chlorhydrate d'acide (1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylique, trans est unique en raison de sa disposition spécifique des groupes fonctionnels sur le cycle cyclopentane. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
1-amino-3-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4,8H,1-3,7H2,(H,9,10);1H |
Clé InChI |
FPTVMHLJOPHNJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


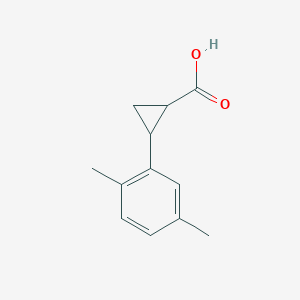
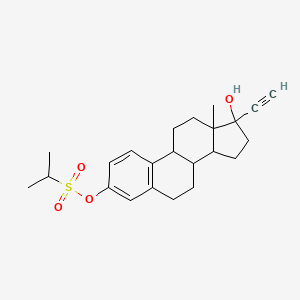

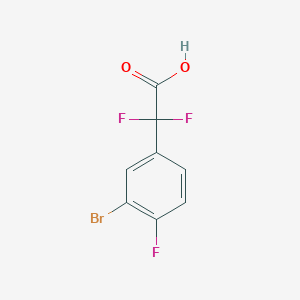

![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)

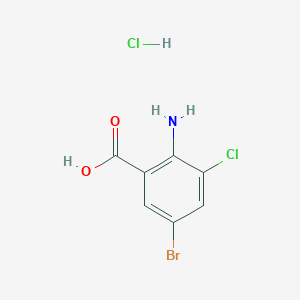
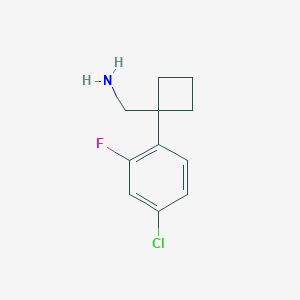
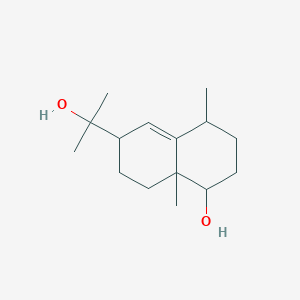
![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
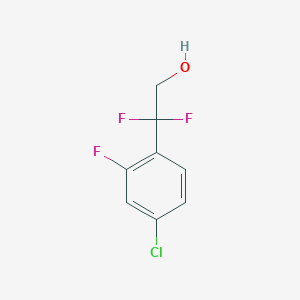
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)
